NG,NG-Dimethylarginine (dihydrochloride)
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Overview
Description
NG,NG-Dimethylarginine (dihydrochloride): is a methylated derivative of arginine, a naturally occurring amino acid. This compound is produced in the liver and is linked to various liver conditions such as cirrhosis, alcoholic hepatitis, and acute liver failure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NG,NG-Dimethylarginine (dihydrochloride) typically involves the methylation of arginine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the selective methylation of the guanidino group of arginine.
Industrial Production Methods: Industrial production of NG,NG-Dimethylarginine (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The final product is usually crystallized and dried to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: NG,NG-Dimethylarginine (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the methyl groups attached to the guanidino group.
Substitution: The compound can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted arginine derivatives .
Scientific Research Applications
Chemistry: NG,NG-Dimethylarginine (dihydrochloride) is used as a standard for measuring L-arginine and dimethylarginines in various analytical techniques .
Biology: In biological research, this compound is used to study its effects on cardiovascular activities, particularly in the rostral ventrolateral medulla (RVLM) in rats .
Medicine: The compound is a reversible inhibitor of nitric oxide synthase (NOS) in vivo and in vitro. It is used to study its effects on hepatic deterioration and other liver-related conditions .
Industry: In the industrial sector, NG,NG-Dimethylarginine (dihydrochloride) is used in the production of various pharmaceuticals and as a research chemical in the development of new drugs .
Mechanism of Action
NG,NG-Dimethylarginine (dihydrochloride) exerts its effects by inhibiting nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation and immune response. By inhibiting NOS, NG,NG-Dimethylarginine (dihydrochloride) reduces the production of nitric oxide, thereby affecting these physiological processes .
Comparison with Similar Compounds
- NG-Methyl-L-arginine acetate salt
- NG,NG’-Dimethyl-L-arginine di (p-hydroxyazobenzene-p’-sulfonate) salt
- NG-Hydroxy-L-arginine acetate salt
Comparison: NG,NG-Dimethylarginine (dihydrochloride) is unique due to its specific methylation pattern on the guanidino group of arginine. This specific structure allows it to act as a potent inhibitor of nitric oxide synthase, distinguishing it from other similar compounds that may have different methylation patterns or additional functional groups .
Properties
IUPAC Name |
2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNVYJOPZWPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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